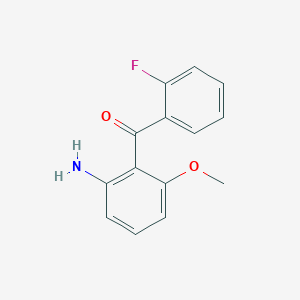

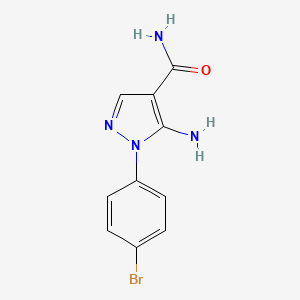

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide

概要

説明

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide is a chemical compound with the linear formula C16H12BrN3O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of this compound has been studied using FT-IR and FT-Raman spectra . The equilibrium geometry, bonding features, and harmonic vibrational frequencies have been analyzed with the help of DFT method .Physical And Chemical Properties Analysis

The compound is a solid . Its properties have been studied using vibrational and electronic absorption spectral studies . The results show that electron density in the σ* and π* antibonding orbitals and second-order delocalization energies E(2) confirms the occurrence of the intramolecular charge transfer (ICT) within the molecule .科学的研究の応用

Synthesis and Chemical Reactivity

Synthesis Techniques : A novel and efficient synthesis route for 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide derivatives has been developed. This synthesis features a selective Sandmeyer reaction, allowing more versatile production of these compounds (Bobko et al., 2012).

Building Block for Heterocyclic Compounds : This compound acts as a building block for the synthesis of polyfunctionalized heterocyclic compounds. These have pharmacological interest, indicating its utility in medicinal chemistry (El‐Mekabaty, 2014).

Biological and Pharmacological Research

Cytotoxic Activities : Some derivatives of 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide have been found to exhibit cytotoxic activity against certain cancer cell lines, suggesting potential applications in cancer research (Hassan et al., 2014).

Antitumor Activities : Studies have also revealed that certain derivatives show in vitro antitumor activities against different human cancer cell lines. This highlights the compound's relevance in antitumor drug research (Hafez et al., 2013).

Analytical Chemistry Applications

Selective Fluorescent Sensor : A derivative of this compound has been utilized as a highly selective fluorescent sensor for fluoride anion detection. This application is significant in environmental and analytical chemistry (Yang et al., 2011).

Chromium(III) Ion Detection : Another application in analytical chemistry involves using a derivative as an ionophore in a Cr3+ ion-selective electrode. This is used for detecting Cr3+ ions in biological and environmental samples, demonstrating its utility in environmental monitoring and health sciences (Zamani et al., 2009).

Safety And Hazards

将来の方向性

While specific future directions for this compound are not mentioned in the available resources, compounds with a 1,3,4-thiadiazole moiety, which this compound is a part of, have been the subject of extensive research due to their broad spectrum of pharmacological activities . This suggests potential for further exploration in various therapeutic applications.

特性

IUPAC Name |

5-amino-1-(4-bromophenyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4O/c11-6-1-3-7(4-2-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSFMIAZKJKJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374564.png)

![4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374567.png)

![3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374569.png)

![1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1374570.png)

![4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374573.png)

![3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374574.png)

![2-[2-(2-Benzyl-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374578.png)

![3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374580.png)

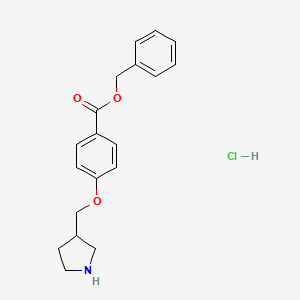

![Benzyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1374582.png)

![3-[(4-Bromo-2-fluorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374583.png)